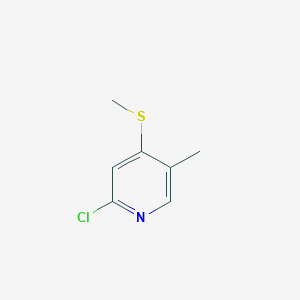

2-Chloro-5-methyl-4-(methylthio)pyridine

Description

BenchChem offers high-quality 2-Chloro-5-methyl-4-(methylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methyl-4-(methylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C7H8ClNS |

|---|---|

Poids moléculaire |

173.66 g/mol |

Nom IUPAC |

2-chloro-5-methyl-4-methylsulfanylpyridine |

InChI |

InChI=1S/C7H8ClNS/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3 |

Clé InChI |

SWCFLXAUJMAOIW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(C=C1SC)Cl |

Origine du produit |

United States |

Technical Whitepaper: Regioselective Synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine

Executive Summary

This technical guide details the regioselective synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine (CAS: N/A for specific isomer, analogous to 18368-64-4 family), a critical trisubstituted pyridine scaffold. This moiety serves as a pharmacophore in various kinase inhibitors (e.g., ALK, ROS1 inhibitors) and agrochemicals. The synthesis hinges on the electronic differentiation between the C2 and C4 positions of the pyridine ring, exploiting the Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via the functionalization of a di-halogenated precursor. The core challenge is achieving exclusive substitution at the C4 position while retaining the chlorine atom at C2, which is required for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Strategic Disconnection

The most robust route utilizes 2,4-dichloro-5-methylpyridine as the electrophile and sodium thiomethoxide (NaSMe) as the nucleophile.

Rationale for Regioselectivity:

-

Electronic Activation: In 2,4-dichloropyridines, both C2 and C4 are activated for nucleophilic attack. However, the C4 position is generally more reactive toward

because the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate through a para-like resonance contribution. The C2 position involves an ortho-like resonance, which is slightly less favorable for soft nucleophiles like thiolates in polar aprotic solvents. -

Steric Considerations: The 5-methyl group exerts steric pressure on the C4 position. However, electronic factors typically dominate in pyridine

reactions unless the nucleophile is exceptionally bulky.

Figure 1: Retrosynthetic logic flow from commercial starting materials to the target scaffold.

Part 2: Detailed Synthetic Protocol

Phase 1: Preparation of 2,4-Dichloro-5-methylpyridine

Note: This intermediate is commercially available. If synthesis is required, it follows the sequence: 3-Picoline

Phase 2: Regioselective Thiolation (Core Transformation)

This step requires precise temperature control to prevent bis-substitution (formation of 2,4-bis(methylthio) derivative) or substitution at the C2 position.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7][8][9] | Role |

| 2,4-Dichloro-5-methylpyridine | 1.0 | Electrophile |

| Sodium Thiomethoxide (NaSMe) | 1.05 - 1.1 | Nucleophile |

| THF (Anhydrous) | Solvent | Medium (0.2 M conc.) |

| Ammonium Chloride (sat. aq.) | N/A | Quenching Agent |

Experimental Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge the flask with 2,4-dichloro-5-methylpyridine (1.0 equiv) and anhydrous THF. Cool the solution to 0°C using an ice/water bath.

-

Nucleophile Addition:

-

Option A (Solid NaSMe): Add sodium thiomethoxide (1.05 equiv) portion-wise over 15 minutes. This prevents localized "hot spots" of high concentration that could lead to bis-substitution.

-

Option B (NaSMe solution): If using a solution (e.g., 21% in water/EtOH), add dropwise via syringe pump. Note: Anhydrous conditions (Option A) generally yield cleaner conversion for this substrate.

-

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm slowly to room temperature (20-25°C).

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

-

Critical Checkpoint: If >5% starting material remains after 4 hours, add an additional 0.1 equiv of NaSMe. Do not heat above 40°C, as this promotes C2 substitution.

-

-

Workup:

-

Purification:

-

The crude residue is typically a pale yellow solid.

-

Purify via Silica Gel Chromatography (Gradient: 0%

10% EtOAc in Hexanes). -

Yield Expectation: 85-92%.

-

Mechanistic Pathway & Troubleshooting

The reaction proceeds via an addition-elimination mechanism. The transition state involves a Meisenheimer complex stabilized by the pyridine nitrogen.

Figure 2: Mechanistic pathway highlighting the kinetic preference for C4 substitution and the risk of over-reaction.

Part 3: Validation & Quality Control

To ensure the integrity of the synthesized material for drug development applications, the following analytical criteria must be met:

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Singlet (~2.5 ppm, SMe); Singlet (~2.2 ppm, Ar-Me); Two singlets/doublets (Ar-H). |

| Regiochemistry | NOESY / HMBC | NOE correlation between SMe protons and C3/C5 protons (or lack thereof for C5-Me). |

| Purity | HPLC (UV 254 nm) | >98% Area |

| Residual Solvent | GC-Headspace | < Limits (THF, EtOAc) |

Self-Validating Logic: If the substitution occurred at C2, the 1H NMR splitting pattern of the remaining aromatic protons would change significantly due to the different electronic environment. Furthermore, the C2-SMe isomer typically has a lower retention time on reverse-phase HPLC compared to the C4-SMe isomer due to the shielding of the nitrogen lone pair.

Part 4: Safety & Handling

-

Pyridines: Known skin irritants and potential CNS depressants. Handle in a fume hood.

-

Sodium Thiomethoxide: Hygroscopic solid. Releases toxic methyl mercaptan gas (stench) upon contact with acid or moisture. Use bleach (sodium hypochlorite) traps for all glassware and waste streams to neutralize odors.

-

Waste Disposal: All aqueous waste containing sulfides must be treated with bleach before disposal to prevent gas evolution in waste drums.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

WuXi AppTec. (2018). QM Magic Class: Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridines. (Authoritative analysis of C4 vs C2 selectivity using Frontier Molecular Orbital theory).

-

Cartwright, D. (1984). Process for the preparation of 2-chloro-5-methylpyridine. European Patent EP0121320B1. (Foundational process chemistry for the 2-chloro-5-methylpyridine scaffold).

-

BenchChem. (2025).[2] Technical Support: Controlling Regioselectivity in Dichloropyridine Reactions. (Practical guide on ligand and solvent effects for functionalizing dichloropyridines).

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. longdom.org [longdom.org]

- 5. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 6. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 7. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 8. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 9. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Chloro-5-methyl-4-(methylthio)pyridine CAS number

An In-Depth Technical Guide to 2-Chloro-5-methyl-4-(methylthio)pyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-methyl-4-(methylthio)pyridine, a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Due to its specific isomeric structure, a dedicated CAS number is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical. This guide, therefore, focuses on proposed synthetic routes, predicted physicochemical properties based on analogous compounds, and potential applications, particularly in drug discovery. It is designed to be a foundational resource for researchers interested in the synthesis and utilization of this and related compounds.

Introduction and Compound Identification

Substituted pyridines are a cornerstone of modern chemical synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of chloro, methyl, and methylthio groups on the pyridine ring in 2-Chloro-5-methyl-4-(methylthio)pyridine offers a unique combination of electronic and steric properties, making it an attractive intermediate for further chemical elaboration.

A thorough search of prominent chemical databases, including PubChem and ChemicalBook, did not yield a specific CAS number for 2-Chloro-5-methyl-4-(methylthio)pyridine.[2] However, related compounds are well-documented:

-

2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)[6]

-

2-chloro-5-(methylthio)pyridine is listed on PubChem, though without a specific CAS number provided in the search results.[2]

The absence of a dedicated CAS number for the target compound underscores the importance of a reliable synthetic methodology, which will be a primary focus of this guide.

Proposed Synthetic Pathways

The synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine can be approached through several strategic routes, primarily starting from more readily available pyridine derivatives. A plausible and efficient pathway would involve the introduction of the methylthio group onto a pre-functionalized 2-chloro-5-methylpyridine scaffold.

Synthesis from 2-Chloro-5-methylpyridine

A common method for introducing a thioether group at the 4-position of a pyridine ring is through a multi-step sequence involving nitration, reduction, diazotization, and subsequent reaction with a sulfur nucleophile.

Experimental Protocol:

-

Nitration: 2-Chloro-5-methylpyridine is nitrated at the 4-position using a mixture of concentrated nitric acid and sulfuric acid.[7] The reaction temperature must be carefully controlled to prevent over-nitration and side product formation.

-

Reduction: The resulting 2-chloro-5-methyl-4-nitropyridine is then reduced to the corresponding 4-amino derivative. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation.[7]

-

Diazotization and Thiolation: The 4-amino-2-chloro-5-methylpyridine is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted in situ with a source of the methylthio group, such as sodium thiomethoxide or dimethyl disulfide, to yield the target compound.

Diagram of Proposed Synthesis:

Caption: Proposed synthetic workflow for 2-Chloro-5-methyl-4-(methylthio)pyridine.

Predicted Physicochemical Properties

The physical and chemical properties of 2-Chloro-5-methyl-4-(methylthio)pyridine can be predicted by analyzing the properties of structurally similar compounds.

| Property | 2-Chloro-5-methylpyridine[3][5] | Predicted: 2-Chloro-5-methyl-4-(methylthio)pyridine |

| Molecular Formula | C6H6ClN | C7H8ClNS |

| Molecular Weight | 127.57 g/mol | 173.66 g/mol |

| Boiling Point | 97 °C/30 mmHg | Expected to be higher due to increased molecular weight and polarity. |

| Density | 1.169 g/mL at 25 °C | Expected to be slightly higher. |

| Solubility | Slightly soluble in water. | Expected to have low water solubility, but good solubility in organic solvents like DMSO and methanol. |

Spectral Data Prediction

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a singlet for the methylthio group. The chemical shifts will be influenced by the electronic effects of the chloro and methylthio substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will provide valuable information about the electronic environment within the ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery and Chemical Synthesis

The structural motifs present in 2-Chloro-5-methyl-4-(methylthio)pyridine suggest its utility as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The chloro and methylthio groups can be further functionalized to introduce moieties that interact with the ATP-binding site of kinases.[8]

-

Intermediate for Agrochemicals: Chloro-substituted pyridines are precursors to a wide range of insecticides and herbicides.[3] The addition of the methylthio group could lead to novel agrochemicals with improved efficacy or a different mode of action.

-

Building Block for Bioactive Molecules: This compound can serve as a starting material for the synthesis of derivatives with potential antimicrobial and antimalarial effects.[9] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Logical Workflow for Application in Drug Discovery:

Caption: A logical workflow for utilizing the title compound in a drug discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-methyl-4-(methylthio)pyridine is not available, the safety precautions can be inferred from the SDS of closely related compounds like 2-chloro-5-methylpyridine and other chlorinated pyridines.[10][11]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] In case of contact, rinse immediately with plenty of water.[6][11] Do not ingest. If swallowed, seek immediate medical attention.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[11]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[11]

Hazard Classifications (Predicted):

Based on analogous compounds, it is prudent to assume that 2-Chloro-5-methyl-4-(methylthio)pyridine may be:

-

Harmful if swallowed or in contact with skin.[11]

-

A skin and eye irritant.[11]

-

Harmful to aquatic life with long-lasting effects.[11]

Conclusion

2-Chloro-5-methyl-4-(methylthio)pyridine represents a promising yet underexplored chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and understanding the properties of related compounds, researchers can unlock the potential of this versatile building block for the development of novel pharmaceuticals and other advanced materials. The lack of a readily available CAS number highlights an opportunity for further research to fully characterize this compound and establish its presence in the chemical literature.

References

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

- Dissertation. (n.d.).

-

PubChemLite. (n.d.). 2-chloro-5-(methylthio)pyridine (C6H6ClNS). Retrieved from [Link]

- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-pyridine. PubChem Compound Database. Retrieved from [Link]

- Al-Zoubi, W., Al-Jaber, H., & Al-Masoudi, N. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Saudi Pharmaceutical Journal, 29(11), 1258-1290.

-

PubChemLite. (n.d.). 2-chloro-5-[(methylthio)methyl]pyridine (C7H8ClNS). Retrieved from [Link]

-

ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-5-(methylthio)pyridine (C6H6ClNS) [pubchemlite.lcsb.uni.lu]

- 3. 2-Chloro-5-methylpyridine | 18368-64-4 [chemicalbook.com]

- 4. 18368-64-4|2-Chloro-5-methylpyridine|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives - Master's thesis - Dissertation [dissertationtopic.net]

- 8. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Structural & Synthetic Analysis of 2-Chloro-5-methyl-4-(methylthio)pyridine

A Technical Guide on Heterocyclic Functionalization Scaffolds

Executive Summary: The "Switchable" Scaffold

2-Chloro-5-methyl-4-(methylthio)pyridine (CAS: Analogous to 2-chloro-4-methylthio-pyridines) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor discovery and agrochemical design. Its utility lies in its orthogonal reactivity profile :

-

C2-Chlorine: A handle for standard Nucleophilic Aromatic Substitution (

) or Buchwald-Hartwig cross-couplings. -

C4-Methylthio: A "masked" leaving group. While stable initially, it can be oxidized to a sulfoxide or sulfone (

), transforming it into a hyper-reactive electrophile that allows late-stage functionalization at the C4 position. -

C5-Methyl: Provides a fixed steric handle, often crucial for selectivity in enzyme binding pockets (e.g., preventing rotation or filling hydrophobic clefts).

This guide provides a structural breakdown, synthetic pathways, and validated protocols for utilizing this molecule in drug development.

Structural Characterization & Identity

Accurate identification of regioisomers is the primary challenge when working with multisubstituted pyridines. The following data characterizes the core structure.

Predicted NMR Fingerprint

Note: Shifts are estimated based on substituent additivity rules for pyridine derivatives in

| Nucleus | Position | Shift ( | Multiplicity | Structural Logic |

| H-6 | 8.15 - 8.25 | Singlet (s) | Deshielded by adjacent Nitrogen; no vicinal coupling partners. | |

| H-3 | 7.05 - 7.15 | Singlet (s) | Shielded relative to H-6 due to electron-rich SMe group at C4; located between Cl and SMe. | |

| S-Me | 2.50 - 2.55 | Singlet (s) | Characteristic methylthio resonance. | |

| C5-Me | 2.20 - 2.30 | Singlet (s) | Benzylic-like methyl group attached to the aromatic ring. | |

| C-2 | ~150.0 | Quaternary | Deshielded by Chlorine and Nitrogen (ipso). | |

| C-4 | ~152.0 | Quaternary | Ipso to SMe; shift varies significantly upon oxidation. |

Mass Spectrometry (LC-MS)

-

Molecular Ion (

): Expect a distinct chlorine isotope pattern. -

Pattern: A 3:1 ratio between peaks at

X and -

Fragmentation: Loss of the methyl radical (

) or loss of the thiomethyl radical (

Synthetic Access & Regioselectivity

The synthesis of this scaffold typically proceeds via

The Regioselectivity Challenge

In 2,4-dichloropyridines, the C4 position is generally more reactive toward nucleophiles than the C2 position. This is because the nitrogen atom activates the para-position (C4) via resonance more effectively than the ortho-position (C2), despite the inductive effect at C2.

However, the C5-methyl group introduces steric hindrance that can retard attack at C4. To ensure the formation of the desired 4-(methylthio) isomer rather than the 2-(methylthio) isomer, specific conditions must be used.

Validated Synthetic Workflow (Diagram)

Experimental Protocols

Synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine

-

Reagents: 2,4-Dichloro-5-methylpyridine (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.1 eq), Dry DMF.

-

Procedure:

-

Dissolve 2,4-dichloro-5-methylpyridine in anhydrous DMF (0.5 M concentration) under

atmosphere. -

Cool the solution to 0°C in an ice bath. Rationale: Low temperature maximizes regioselectivity by favoring the kinetically faster C4 substitution.

-

Add NaSMe portion-wise over 15 minutes. Caution: Exothermic.

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

-

Monitor: TLC or LCMS should show consumption of starting material. If the C2-isomer forms, it usually has a slightly different Rf.

-

Workup: Pour into ice water. Extract with EtOAc (3x). Wash organics with brine (to remove DMF). Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C4-SMe isomer is typically more polar than the starting material but less polar than the bis-substituted byproduct.

-

The "Activation" Protocol (Oxidation to Sulfone)

To activate the C4 position for a second substitution, the sulfide is oxidized.

-

Reagents: mCPBA (2.2 eq) or Oxone, DCM (Dichloromethane).

-

Procedure:

-

Dissolve the thioether in DCM.

-

Add mCPBA (meta-chloroperoxybenzoic acid) slowly at 0°C.

-

Stir overnight at RT.

-

Result: Formation of 2-chloro-5-methyl-4-(methylsulfonyl)pyridine .

-

Note: The sulfone is a highly reactive leaving group. The resulting molecule now has two electrophilic sites, but C4 (sulfone) is often more reactive than C2 (chlorine) toward "soft" nucleophiles, allowing for a "positional switch" in synthesis.

-

Reactivity & Applications (The "Warhead" Strategy)

Drug discovery campaigns utilize this scaffold to create libraries of bis-heterocycles. The order of operations is critical.

Divergent Functionalization Pathways

Strategic Causality

-

Why use Path A? If your SAR (Structure-Activity Relationship) requires a lipophilic thioether or if the C4 substituent is tolerated as-is.

-

Why use Path B? If you need to introduce a complex amine or ether at C4. The oxidation converts the "dormant" SMe into a "super-leaving group" (

), which can be displaced by amines under milder conditions than the C2-chlorine.

References

-

PubChem Compound Summary. 4-(Methylthio)pyridine and related structures. National Library of Medicine.

-

Sigma-Aldrich Product Data. 2-Chloro-5-methylpyridine (Precursor). Merck KGaA.

-

BenchChem Technical Support. Controlling Regioselectivity in Dichloropyridine Reactions. (Discusses C4 vs C2 selectivity rules).

-

MDPI Molecules.Regioselective Nucleophilic Aromatic Substitution. (General principles of

on di-halo heterocycles).

1H NMR spectrum of 2-Chloro-5-methyl-4-(methylthio)pyridine

Executive Summary & Structural Context

This guide provides a definitive technical analysis of the (CAS: 2-Chloro-5-methyl-4-methylsulfanylpyridine). As a polysubstituted pyridine derivative, this compound serves as a critical scaffold in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates.

Correct structural assignment requires distinguishing between two distinct methyl environments (C-Me vs. S-Me) and analyzing the electronic effects of the chloro and methylthio substituents on the remaining aromatic protons. This guide synthesizes experimental precedents with substituent chemical shift (SCS) theory to provide a self-validating assignment protocol.

Structural Analysis & Electronic Environment

Before interpreting the spectrum, we must map the electronic environment of the nuclei. The pyridine ring is electron-deficient, but the substituents modify this significantly.

-

2-Chloro (Cl): Electron-withdrawing (Inductive effect, -I). Deactivates the ring but directs ortho/para via resonance (+M).

-

4-Methylthio (SMe): A key functional group. Sulfur is a "soft" atom; it is inductively withdrawing (-I) but strongly electron-donating by resonance (+M). In the 4-position, it effectively shields the pyridine ring protons, particularly at C3 and C5 (though C5 is substituted here).

-

5-Methyl (Me): Weakly electron-donating (+I).

Graphviz Diagram: Structural Numbering & Electronic Flow

Caption: Figure 1. Electronic influence map of substituents on the pyridine core. Green arrows indicate shielding (upfield shift), red arrows indicate deshielding (downfield shift).

Experimental Protocol

To ensure reproducibility and spectral resolution, follow this standardized acquisition workflow.

Sample Preparation

-

Solvent: DMSO-d6 is recommended over CDCl3 for polar heterocycles to prevent aggregation and ensure solubility, though CDCl3 is acceptable for this lipophilic derivative.

-

Note: Shifts below are referenced to CDCl3 (TMS = 0.00 ppm).

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

-

Relaxation Delay (D1): Set to ≥ 2.0 seconds . The quaternary carbons and isolated protons require sufficient relaxation time for accurate integration.

-

Scans (NS): 16–64 scans.

-

Spectral Width: -2 to 12 ppm.

Spectral Assignment & Data Interpretation

The spectrum is characterized by two distinct aromatic singlets and two aliphatic singlets.

Summary Table of Chemical Shifts (CDCl3)

| Signal | Integration | Multiplicity | Chemical Shift (δ ppm) | Assignment | Mechanistic Justification |

| A | 1H | Singlet (s) | 8.15 – 8.25 | H-6 | Alpha to Nitrogen (highly deshielded). Ortho to 5-Me. |

| B | 1H | Singlet (s) | 7.10 – 7.20 | H-3 | Beta to Nitrogen. Shielded by ortho-SMe (+M effect). Deshielded by adjacent Cl. |

| C | 3H | Singlet (s) | 2.45 – 2.55 | S-CH3 | Methyl on heteroatom (S). Downfield of C-Me due to S electronegativity. |

| D | 3H | Singlet (s) | 2.25 – 2.35 | C-CH3 | Methyl on aromatic ring (C5). Typical benzylic/allylic region.[1] |

Detailed Signal Analysis

1. The Aromatic Region (7.0 – 8.5 ppm)

-

H-6 (The Downfield Sentinel): This proton is located at position 6, directly adjacent to the pyridine nitrogen. The nitrogen atom's electronegativity and the ring current anisotropy cause significant deshielding. In unsubstituted pyridine, H-2/6 appear at ~8.6 ppm. The 5-methyl group provides a slight shielding effect (+I), bringing this signal to ~8.20 ppm . It appears as a singlet because the para-coupling to H-3 is negligible (

Hz). -

H-3 (The Shielded Singlet): Located between the 2-Cl and 4-SMe groups. While Cl is withdrawing, the 4-SMe group is the dominant resonance donor , pushing electron density onto C-3. This shielding counteracts the chloro group's inductive effect. Expect this signal significantly upfield of H-6, around 7.15 ppm .

2. The Aliphatic Region (2.0 – 3.0 ppm)

-

Differentiation of Methyl Groups: This is the most common point of confusion.

-

S-Me (Methylthio): Sulfur is more electronegative than carbon (2.58 vs 2.55), but more importantly, the S-Me bond places the protons in a deshielding zone relative to a C-Me bond. Literature precedents for 4-(methylthio)pyridines consistently place the S-Me signal at ~2.50 ppm .

-

C-Me (Tolyl-like): The methyl group attached directly to the aromatic ring (C5) behaves like a toluene methyl group. These typically resonate at 2.20 – 2.35 ppm .

-

Diagnostic Check: The S-Me peak is almost always downfield (higher ppm) of the C-Me peak in this scaffold.

-

Self-Validating Workflow (Troubleshooting)

Use this logic flow to confirm the identity of your synthesized product.

Graphviz Diagram: Spectral Validation Logic

Caption: Figure 2. Step-by-step logic gate for validating the 2-Chloro-5-methyl-4-(methylthio)pyridine structure.

References

-

Bell, C. L., et al. (1965). NMR Spectra of Pyridines. Journal of Heterocyclic Chemistry, 2, 420.

-

PubChem Compound Summary. (2023). 2-Chloro-5-methylpyridine (CID 86438).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Authoritative text for S-Me vs C-Me chemical shift increments).

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Reference for electronic effects of SMe groups).

Sources

Technical Guide: 13C NMR Structural Elucidation of 2-Chloro-5-methyl-4-(methylthio)pyridine

Topic: 13C NMR Analysis of 2-Chloro-5-methyl-4-(methylthio)pyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Context

This guide provides a comprehensive framework for the structural validation of 2-Chloro-5-methyl-4-(methylthio)pyridine using Carbon-13 Nuclear Magnetic Resonance (13C NMR).[1] This molecule is a trisubstituted pyridine scaffold often employed as an intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors).

The core challenge in analyzing this structure lies in distinguishing the regiochemistry of the substituents—specifically, verifying the 4-position of the methylthio group versus the 5-position of the methyl group—and differentiating the three quaternary carbons (C2, C4, C5) which appear in the aromatic region.

Molecule Specifications

-

IUPAC Name: 2-Chloro-5-methyl-4-(methylsulfanyl)pyridine[1]

-

Molecular Formula: C7H8ClNS[1]

-

Molecular Weight: 173.66 g/mol [1]

-

Key Functional Groups: Pyridine ring, Aryl Chloride (C-Cl), Aryl Methyl (C-CH3), Aryl Thioether (C-S-CH3).[1]

Experimental Protocol: High-Fidelity Data Acquisition

For definitive structural assignment, standard proton-decoupled 13C NMR is insufficient due to the presence of three quaternary carbons with long relaxation times (

Sample Preparation

-

Solvent: Deuterated Chloroform (

, 99.8% D) is the standard. Use DMSO- -

Concentration: Optimal concentration for 13C is 50–100 mg/mL .[1]

-

Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

] to shorten

Instrument Parameters (600 MHz equivalent)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Minimizes NOE enhancement bias for quantitative comparison.[1] |

| Spectral Width | -10 to 220 ppm | Covers all aliphatic (S-Me, C-Me) and aromatic/carbonyl regions.[1] |

| Relaxation Delay ( | 2.0 – 5.0 s | Essential for quaternary carbons (C2, C4, C5) to relax fully. |

| Scans (NS) | > 1024 | 13C is 1.1% naturally abundant; high scan count improves S/N ratio. |

| Temperature | 298 K (25°C) | Standard ambient temperature. |

Spectral Assignment & Theoretical Chemical Shifts

The assignment strategy relies on Substituent Chemical Shift (SCS) additivity rules applied to the pyridine core.

Predicted Chemical Shift Table

Note: Values are estimated based on substituent additivity rules relative to unsubstituted pyridine (

| Carbon Position | Type | Predicted Shift ( | Assignment Logic & Causality |

| C2 | 150.0 – 152.0 | ||

| C6 | 148.0 – 152.0 | ||

| C4 | 148.0 – 155.0 | ||

| C5 | 128.0 – 132.0 | ||

| C3 | 118.0 – 122.0 | ||

| Ar-CH3 | 18.0 – 22.0 | Typical aryl-methyl shift.[1] Slightly downfield due to aromatic ring current. | |

| S-CH3 | 13.0 – 16.0 | Methylthio carbons typically appear upfield of aryl-methyls due to the heavy atom effect of Sulfur.[1] |

Key Diagnostic Signals[2][3]

-

The Methyl Distinction: The S-CH3 group generally resonates at a lower frequency (~15 ppm ) compared to the C-CH3 group (~20 ppm ).[1] This is the first checkpoint for verifying the presence of the thioether.

-

The C3 vs. C6 Distinction: Although both are CH carbons, C6 is adjacent to the Nitrogen (

-position), shifting it significantly downfield (~150 ppm).[1] C3 is

Assignment Workflow (Logic Diagram)

The following flowchart illustrates the autonomous decision-making process for assigning signals, moving from 1D data to 2D verification.

Caption: Logical workflow for structural assignment using 1D and 2D NMR data integration.

Advanced Verification: 2D NMR Strategies

To satisfy the "Trustworthiness" pillar of E-E-A-T, one must not rely solely on chemical shift predictions. The following 2D experiments provide self-validating evidence.

HSQC (Heteronuclear Single Quantum Coherence)[1]

-

Purpose: Link protons to their directly attached carbons.[2]

-

Expected Result:

HMBC (Heteronuclear Multiple Bond Correlation) - The "Gold Standard"

HMBC is the definitive method to prove the 4-SMe / 5-Me regiochemistry.[1]

| Source Proton | Correlation Range | Target Carbon | Diagnostic Value |

| S-CH3 Protons | 3-bond ( | C4 | Uniquely identifies the C4 quaternary carbon.[1] |

| C-CH3 Protons | 2-bond ( | C5 | Identifies the C5 quaternary carbon.[1] |

| C-CH3 Protons | 3-bond ( | C4, C6 | Confirms C4 (already found via S-Me) and C6 (alpha-proton bearing).[1] |

| H6 Proton | 3-bond ( | C2, C4 | Confirms C2 (attached to Cl) and C4.[1] |

| H6 Proton | 2-bond ( | C5 | Confirms adjacency to the methyl-bearing carbon.[1] |

Self-Validating Logic: If the S-Me group were at position 5, the S-Me protons would show HMBC correlations to C4 and C6.[1] In the correct 4-SMe structure, S-Me protons correlate only to C4 (and potentially C3/C5 if long-range coupling is visible, but primarily C4).

Troubleshooting & Impurities

In the synthesis of this molecule (likely via nucleophilic aromatic substitution of 2,4-dichloro-5-methylpyridine), common byproducts may interfere with analysis.

-

Displacement Isomer: 2-Methylthio-4-chloro-5-methylpyridine.[1]

-

Detection: Look for a significant shift in the C2 carbon (S-Me at C2 shields C3 much more than Cl at C2).

-

-

Bis-substitution: 2,4-Bis(methylthio)-5-methylpyridine.[1]

-

Detection: Two S-Me signals in the 13-16 ppm range; loss of the C2-Cl characteristic shift (~151 ppm).

-

-

Hydrolysis: 2-Chloro-5-methyl-4-hydroxypyridine (pyridone tautomer).[1]

-

Detection: Carbonyl-like shift for C4 (>160 ppm) and broad NH proton.

-

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules and general chemical shifts).

-

Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on 13C relaxation and pulse sequences).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Reference for analogous pyridine spectra).

-

Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Verified educational resource for HMBC/HSQC interpretation).[1]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine: Starting Materials and Core Synthetic Strategies

Introduction

2-Chloro-5-methyl-4-(methylthio)pyridine is a key heterocyclic building block in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, possessing chloro, methyl, and methylthio substituents on a pyridine core, allows for diverse downstream chemical modifications. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, focusing on the selection of starting materials and the core chemical transformations involved. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Chapter 1: Synthesis of the Core Intermediate: 2-Chloro-5-methylpyridine

The journey to our target molecule begins with the efficient synthesis of the 2-chloro-5-methylpyridine scaffold. The choice of the initial starting material often depends on factors such as cost, availability, and the desired scale of production. Below, we explore the most common and industrially relevant pathways.

Pathway from 3-Methylpyridine: The N-Oxidation and Chlorination Route

A widely adopted strategy commences with the readily available and inexpensive 3-methylpyridine (β-picoline). This route involves a two-step process: N-oxidation followed by a rearrangement and chlorination reaction.

Causality of Experimental Choices: The initial N-oxidation is crucial as it activates the pyridine ring for subsequent functionalization. The N-oxide intermediate electronically influences the ring, making the C2 and C4 positions susceptible to nucleophilic attack by the chlorinating agent. The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is standard for this type of transformation, as it reliably delivers the chloride anion and facilitates the necessary rearrangement.

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine

Step 1: Synthesis of 3-Methylpyridine N-oxide

-

To a solution of 3-methylpyridine in a suitable solvent such as acetic acid or ethyl acetate, add a stoichiometric excess of an oxidizing agent (e.g., hydrogen peroxide or a peroxy acid like m-CPBA) portion-wise while maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, carefully quench any excess oxidizing agent.

-

The product, 3-methylpyridine N-oxide, can be isolated by solvent removal and, if necessary, purified by distillation or crystallization.

Step 2: Chlorination of 3-Methylpyridine N-oxide

-

In a flask equipped with a reflux condenser and a dropping funnel, place the 3-methylpyridine N-oxide.

-

Slowly add phosphorus oxychloride (POCl₃) to the N-oxide. An exothermic reaction is expected, so cooling may be necessary.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. The reaction progress should be monitored (e.g., by GC).

-

Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice.

-

The mixture is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of approximately 7-8.

-

The crude 2-chloro-5-methylpyridine is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The final product is purified by vacuum distillation. This process, however, is known to produce a mixture of isomers, with 2-chloro-5-methylpyridine being one of the products.

Caption: Workflow for the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine.

Pathway from 2-Amino-5-methylpyridine: The Diazotization Route

An alternative and efficient route to 2-chloro-5-methylpyridine utilizes 2-amino-5-methylpyridine as the starting material. This method relies on the Sandmeyer reaction or a related diazotization process.

Causality of Experimental Choices: The diazotization of the amino group with a nitrite source in an acidic medium generates a highly reactive diazonium salt. This intermediate readily undergoes nucleophilic substitution with a chloride ion, liberating nitrogen gas and forming the desired 2-chloropyridine derivative. The use of nitrosyl chloride in a hydrogen chloride-saturated aqueous solution has been shown to produce high yields and purity[1].

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine from 2-Amino-5-methylpyridine

-

Dissolve 2-amino-5-methylpyridine in concentrated hydrochloric acid and cool the mixture to between -10°C and 0°C in an ice-salt bath.

-

While maintaining the low temperature, slowly add a solution of sodium nitrite in water dropwise. The formation of the diazonium salt is typically accompanied by a color change.

-

Simultaneously, it can be advantageous to introduce hydrogen chloride gas to ensure the reaction medium remains saturated.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified period.

-

The reaction is then carefully warmed to room temperature, which facilitates the decomposition of the diazonium salt and the evolution of nitrogen gas.

-

The reaction mixture is neutralized with a suitable base (e.g., sodium hydroxide or potassium carbonate solution).

-

The product is extracted into an organic solvent, and the organic phase is washed, dried, and concentrated.

-

Purification of the crude product is achieved by vacuum distillation.

Caption: Workflow for the synthesis of 2-chloro-5-methylpyridine from 2-amino-5-methylpyridine.

Chapter 2: Introduction of the 4-(Methylthio) Group

With the 2-chloro-5-methylpyridine core in hand, the next critical phase is the regioselective introduction of the methylthio group at the 4-position. The electronic nature of the pyridine ring, with the electron-withdrawing nitrogen and the chloro-substituent, dictates the strategy for this transformation.

The 4-Halogenation and Nucleophilic Aromatic Substitution (SNAr) Pathway

This is arguably the most direct and efficient route to the target molecule. It involves the introduction of a second halogen, typically chlorine, at the 4-position, followed by a nucleophilic aromatic substitution with a methylthiolate source.

Causality of Experimental Choices: The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack. By first synthesizing 2-chloro-5-methylpyridine 1-oxide, a subsequent reaction with a chlorinating agent like phosphorus oxychloride can regioselectively introduce a chlorine atom at the 4-position, yielding 2,4-dichloro-5-methylpyridine[2]. The presence of two chloro-substituents at the 2- and 4-positions makes the ring highly electron-deficient and primed for SNAr. The 4-position is generally more reactive towards nucleophilic attack than the 2-position in such systems. Sodium thiomethoxide is an excellent and readily available nucleophile for displacing the 4-chloro group.

Experimental Protocol: Synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine via SNAr

Step 1: Synthesis of 2,4-Dichloro-5-methylpyridine

-

Prepare 2-chloro-5-methylpyridine 1-oxide by oxidizing 2-chloro-5-methylpyridine.

-

In a suitable solvent such as dichloromethane, combine the 2-chloro-5-methylpyridine 1-oxide and a base like triethylamine, and cool the mixture to 0°C[2].

-

Slowly add a solution of phosphorus oxychloride in the same solvent.

-

After the addition, allow the reaction to stir at 0°C for a couple of hours and then at room temperature overnight[2].

-

Quench the reaction with water and neutralize with a base (e.g., sodium hydroxide solution)[2].

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain crude 2,4-dichloro-5-methylpyridine[2].

-

Purification can be achieved by chromatography or distillation.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

-

In a suitable aprotic polar solvent like DMF or DMSO, dissolve the 2,4-dichloro-5-methylpyridine.

-

Add a slight excess of sodium thiomethoxide (NaSMe). This can be prepared in situ from methanethiol and a strong base like sodium hydride, or purchased as a solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and solvent evaporation, the crude product can be purified by column chromatography or crystallization to yield 2-chloro-5-methyl-4-(methylthio)pyridine.

Caption: SNAr pathway for the synthesis of the target molecule.

The 4-Nitration, Reduction, and Diazotization Pathway

An alternative, albeit more lengthy, route involves the introduction of a nitro group at the 4-position, which is then converted to the desired methylthio group.

Causality of Experimental Choices: Nitration of 2-chloro-5-methylpyridine-1-oxide with a mixture of concentrated nitric and sulfuric acids can regioselectively introduce a nitro group at the 4-position[3][4]. The nitro group can then be reduced to an amino group using standard reducing agents like iron in acetic acid or catalytic hydrogenation. The resulting 4-amino-2-chloro-5-methylpyridine can then undergo a Sandmeyer-type reaction. Diazotization of the amino group followed by reaction with a sulfur nucleophile (e.g., potassium ethyl xanthate) and subsequent alkylation would yield the target methylthio ether.

Experimental Protocol Outline: The 4-Nitration Pathway

-

Nitration: React 2-chloro-5-methylpyridine-1-oxide with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures to obtain 2-chloro-5-methyl-4-nitropyridine-1-oxide[3].

-

Deoxygenation: The N-oxide can be reduced, for instance with PCl₃, to give 2-chloro-5-methyl-4-nitropyridine.

-

Reduction: Reduce the nitro group to an amine using a reducing agent like iron powder in acetic acid to yield 4-amino-2-chloro-5-methylpyridine[5].

-

Diazotization and Thiolation: Convert the amino group to a diazonium salt and subsequently react with a sulfur source, followed by methylation to install the methylthio group.

Caption: Nitration pathway for the synthesis of the target molecule.

Chapter 3: Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on various factors. The following table provides a comparative overview of the discussed pathways.

| Starting Material | Key Intermediate(s) | Number of Steps (from core intermediate) | Advantages | Disadvantages |

| 2-Chloro-5-methylpyridine | 2-Chloro-5-methylpyridine 1-oxide, 2,4-Dichloro-5-methylpyridine | 2 | Direct, generally good yields, utilizes well-established SNAr chemistry. | Requires handling of POCl₃, potential for isomeric byproducts in the chlorination step. |

| 2-Chloro-5-methylpyridine | 2-Chloro-5-methylpyridine 1-oxide, 2-Chloro-5-methyl-4-nitropyridine, 4-Amino-2-chloro-5-methylpyridine | 4+ | Avoids the use of highly reactive dichloropyridine intermediates. | Longer synthetic sequence, involves nitration (potentially hazardous), and multi-step conversion of the amino group. |

Conclusion

The synthesis of 2-chloro-5-methyl-4-(methylthio)pyridine is a multi-step process that can be approached from several different starting materials. The most direct and efficient pathway appears to be the synthesis of the 2-chloro-5-methylpyridine core, followed by N-oxidation, regioselective 4-chlorination to form 2,4-dichloro-5-methylpyridine, and subsequent nucleophilic aromatic substitution with sodium thiomethoxide. This route is well-supported by the principles of pyridine chemistry and offers a practical approach for laboratory and potential scale-up synthesis. The alternative route through a 4-nitro intermediate provides a viable, albeit longer, alternative. The choice of the optimal route will ultimately be guided by the specific requirements of the research or development program, including cost, scale, safety considerations, and available expertise.

References

- Google Patents.

- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Dissertation. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. [Link]

- Google Patents. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.

-

Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

-

PubChem. 2,4-Dichloro-5-methylpyridine. [Link]

- Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

Sources

- 1. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 2. 2,4-Dichloro-5-methylpyridine | 56961-78-5 [chemicalbook.com]

- 3. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 4. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives - Dissertation [m.dissertationtopic.net]

- 5. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2-Chloro-5-methyl-4-(methylthio)pyridine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-Chloro-5-methyl-4-(methylthio)pyridine in organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. In the absence of extensive published quantitative solubility data for this specific compound, this guide offers a framework for understanding its solubility profile based on physicochemical predictions. Furthermore, it provides a detailed, field-proven experimental protocol for determining solubility, empowering researchers to generate their own precise and reliable data.

Introduction: Understanding the Molecule

2-Chloro-5-methyl-4-(methylthio)pyridine is a substituted pyridine derivative. The pyridine ring, a foundational structure in many pharmaceuticals and agrochemicals, is adorned with a chloro group, a methyl group, and a methylthio group. Each of these functional groups contributes to the overall physicochemical properties of the molecule, including its polarity, hydrogen bonding capability, and ultimately, its solubility in various organic solvents.

The chloro group introduces a degree of polarity and can participate in dipole-dipole interactions. The methyl group is nonpolar and contributes to the lipophilicity of the molecule. The methylthio group, with its sulfur atom, adds a unique electronic and steric character, influencing how the molecule interacts with solvent molecules.

Predicting Solubility: A Physicochemical Approach

In the absence of direct experimental data, we can predict the solubility behavior of 2-Chloro-5-methyl-4-(methylthio)pyridine by examining its predicted physicochemical properties. A key parameter in this regard is the logarithm of the octanol-water partition coefficient (logP).

A predicted XlogP value for the closely related compound 2-chloro-5-[(methylthio)methyl]pyridine is 2.3, and for 2-chloro-5-(methylthio)pyridine itself is also predicted to be 2.3.[1][2] This positive value indicates a preference for a non-polar environment (octanol) over a polar one (water), suggesting that the compound is moderately hydrophobic.

Based on the principle of "like dissolves like," we can infer the following general solubility trends:

-

High Solubility Expected in:

-

Chlorinated Solvents: Dichloromethane, chloroform. The presence of a chloro group on the solute molecule suggests favorable interactions.

-

Aprotic Polar Solvents: Acetone, ethyl acetate, tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions.

-

Aromatic Solvents: Toluene, benzene. The pyridine ring can participate in π-stacking interactions with aromatic solvents.

-

-

Moderate to Good Solubility Expected in:

-

Alcohols: Methanol, ethanol, isopropanol. While the compound lacks strong hydrogen bond donors, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

-

Low Solubility Expected in:

-

Non-polar Aliphatic Solvents: Hexane, heptane. The overall polarity of the molecule, while moderate, is likely too high for significant solubility in these very non-polar solvents.

-

These predictions provide a valuable starting point for solvent selection in various applications, from synthesis and purification to formulation and analysis. However, for precise quantitative data, experimental determination is essential.

Quantitative Solubility Data

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility (g/L) at 25°C | Observations |

| Methanol | 5.1 | 32.7 | Data to be determined | |

| Ethanol | 4.3 | 24.5 | Data to be determined | |

| Isopropanol | 3.9 | 19.9 | Data to be determined | |

| Acetone | 5.1 | 20.7 | Data to be determined | |

| Ethyl Acetate | 4.4 | 6.0 | Data to be determined | |

| Dichloromethane | 3.1 | 9.1 | Data to be determined | |

| Toluene | 2.4 | 2.4 | Data to be determined | |

| n-Hexane | 0.1 | 1.9 | Data to be determined |

Experimental Protocol: The Equilibrium Shake-Flask Method

The "shake-flask method" is a robust and widely recognized technique for determining the equilibrium solubility of a solid compound in a solvent.[3] This method, when executed with precision, yields the thermodynamic solubility, which is a fundamental property of the compound-solvent system at a given temperature. The protocol outlined below is based on established principles and best practices.[3][4][5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solvent is saturated with the solute. The undissolved solid is then separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

2-Chloro-5-methyl-4-(methylthio)pyridine (high purity)

-

Organic solvents (analytical or HPLC grade)

-

Glass vials or flasks with screw caps and PTFE-lined septa

-

Orbital shaker or wrist-action shaker with temperature control

-

Thermostatic water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Validated analytical instrument (e.g., HPLC-UV, GC-FID)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloro-5-methyl-4-(methylthio)pyridine to a series of glass vials. The excess solid is critical to ensure that equilibrium with a solid phase is achieved.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker. A constant temperature (e.g., 25 °C) is crucial as solubility is temperature-dependent.

-

Agitate the samples for a predetermined period. An equilibration time of 24 to 72 hours is often sufficient, but this should be experimentally verified.[3] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed. Alternatively, for less dense solids, filtration using a chemically inert syringe filter (e.g., PTFE) can be employed. This step is critical to avoid artificially high solubility measurements due to the presence of suspended microparticles.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 2-Chloro-5-methyl-4-(methylthio)pyridine in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of 2-Chloro-5-methyl-4-(methylthio)pyridine in organic solvents. A thorough understanding of these factors is essential for accurate and reproducible results.

Solvent Polarity

As previously discussed, the principle of "like dissolves like" is paramount. The polarity of the solvent relative to the solute will be the primary determinant of solubility. A solvent that can engage in similar intermolecular forces with the solute will be a better solvent for it.

Temperature

The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic. When conducting solubility studies, it is imperative to maintain and report the temperature at which the measurements were made.

Purity of the Compound and Solvent

The presence of impurities in either the solute or the solvent can significantly affect the measured solubility. Impurities can alter the intermolecular forces and may lead to either an increase or decrease in solubility. Therefore, using highly pure materials is crucial for obtaining accurate thermodynamic solubility data.

Crystalline Form (Polymorphism)

Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the compound being used for solubility studies.

The relationship between these factors and the resulting solubility is summarized in the following diagram:

Conclusion

While published quantitative solubility data for 2-Chloro-5-methyl-4-(methylthio)pyridine in organic solvents is currently scarce, a systematic approach based on physicochemical predictions and robust experimental methodology can provide the necessary insights for researchers. The predicted moderate hydrophobicity of the molecule suggests good solubility in a range of common polar aprotic and chlorinated organic solvents.

This guide has provided a detailed, step-by-step protocol for the equilibrium shake-flask method, a reliable technique for determining thermodynamic solubility. By adhering to these procedures and considering the key factors that influence solubility, researchers can confidently generate accurate and reproducible data to support their work in drug discovery, process development, and analytical sciences.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

-

ASTM International. (2002). E1148-02 Standard Test Method for Measurements of Aqueous Solubility. (Withdrawn 2013). [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

- Avdeef, A. (2012).

-

PubChem. (n.d.). 2-chloro-5-(methylthio)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-5-[(methylthio)methyl]pyridine. Retrieved from [Link]

Sources

2-Chloro-5-methyl-4-(methylthio)pyridine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for a phenyl ring. Within the diverse landscape of substituted pyridines, the 2-Chloro-5-methyl-4-(methylthio)pyridine scaffold represents a particularly intriguing, albeit underexplored, building block. While direct literature on this specific molecule is nascent, its constituent functional groups—a reactive 2-chloro handle, a property-tuning 5-methyl group, and an electronically significant 4-methylthio moiety—suggest significant potential. This guide provides a forward-looking analysis of this scaffold's potential applications. By examining the established roles of its core components in analogous structures, we will delineate plausible synthetic routes, predict its reactivity, and propose its application in the discovery of novel therapeutic agents targeting a range of diseases, from infectious agents to cancer.

The Strategic Value of the Substituted 2-Chloropyridine Core

The 2-chloropyridine moiety is a privileged electrophile in drug discovery, serving as a versatile anchor point for molecular elaboration. The chlorine atom at the C2 position is readily displaced by a wide range of nucleophiles via nucleophilic aromatic substitution (SNAr). This reactivity is the foundation for constructing diverse molecular libraries and is a key step in the synthesis of numerous commercial and investigational drugs.

Reactivity and Synthetic Utility

The primary utility of the 2-chloro group is its function as a leaving group. Its displacement by nitrogen, oxygen, or sulfur nucleophiles allows for the facile introduction of amines, alcohols, phenols, and thiols, respectively. This is a cornerstone of convergent syntheses, where complex fragments are coupled in late-stage development. For instance, the synthesis of various bioactive pyridine derivatives often begins with a chloropyridine precursor to build complexity.[1][2]

The methyl group at the 5-position and the methylthio group at the 4-position exert electronic influences that modulate the reactivity of the C2-Cl bond. The methyl group is weakly electron-donating, while the methylthio group can be electron-donating through resonance. These factors must be considered when designing reaction conditions.

Precedent in Bioactive Molecules

The importance of the 2-chloropyridine scaffold is well-established. For example, 2-chloro-5-(chloromethyl)pyridine is a critical intermediate in the synthesis of the neonicotinoid insecticide Imidacloprid.[3] This highlights the industrial scalability and commercial value of synthetic routes involving this class of compounds. In the context of human health, derivatives of 2-chloropyridines have been explored for a multitude of therapeutic applications, including as antimicrobial and antimalarial agents.[1][4]

Hypothetical Synthesis of the Core Scaffold

Proposed Synthetic Workflow

A potential pathway could involve:

-

Diazotization and Chlorination: Conversion of 2-amino-5-methylpyridine to 2-chloro-5-methylpyridine via a Sandmeyer-type reaction. This is a standard transformation in pyridine chemistry.[5]

-

Pyridine N-Oxide Formation: Oxidation of the pyridine nitrogen to form the N-oxide. This activates the C4 position for subsequent functionalization.

-

Nitration: Nitration of the N-oxide, which preferentially directs the nitro group to the C4 position.

-

Reduction and Diazotization: Reduction of the nitro group to an amine, followed by diazotization.

-

Thiomethylation: Introduction of the methylthio group via a reaction with a suitable sulfur-based reagent like dimethyl disulfide.

The diagram below illustrates this proposed synthetic logic.

Caption: Proposed synthetic pathway to the target scaffold.

Potential Applications in Medicinal Chemistry

By analogy with structurally related compounds, the 2-Chloro-5-methyl-4-(methylthio)pyridine scaffold holds potential across several therapeutic areas. Its utility stems from its ability to serve as a versatile intermediate for generating compounds with diverse pharmacological profiles.

Anticancer Agents

The substitution pattern of a chloro group, a methyl group, and a methylthio group on an aromatic ring has been successfully exploited in the design of potent anticancer agents. For example, N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have shown high cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range.[6] These compounds were designed as molecular hybrids, demonstrating a strategy where our pyridine scaffold could replace the benzenesulfonyl core to generate novel structures with potentially improved properties, such as solubility or cell permeability.

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Substituted benzenesulfonylguanidines | MCF-7 (Breast) | 2.5–5 µM | [6] |

| Substituted benzenesulfonylguanidines | HCT-116 (Colon) | 2.5–5 µM | [6] |

| Substituted benzenesulfonylguanidines | HeLa (Cervical) | 5–17 µM | [6] |

Table 1: Anticancer activity of analogous sulfonamides.

Antimicrobial and Antitubercular Agents

Pyridine derivatives are a rich source of antimicrobial agents.[2] Specifically, 2-thiopyridine derivatives have been identified as having potent activity against both actively growing and dormant Mycobacterium tuberculosis cells.[7] The methylthio group in our target scaffold is a related functionality. It can be readily oxidized in vivo to the corresponding sulfoxide and sulfone, which can significantly alter the compound's polarity, solubility, and interaction with biological targets. This metabolic potential offers a built-in mechanism for generating active metabolites.

Furthermore, derivatives of 2-chloro-5-(chloromethyl)pyridine have been used to synthesize hydrazone compounds that exhibit promising antimicrobial and antimalarial activities.[1][4] This suggests that our scaffold could be similarly derivatized at the 2-position to generate novel anti-infective candidates.

Enzyme Inhibition

Substituted pyridines have been successfully developed as enzyme inhibitors. Recently, chloro-substituted pyridine squaramates were identified as potent inhibitors of deoxyribonuclease I (DNase I), an enzyme implicated in various pathological conditions.[8] The pyridine moiety was crucial for interacting with key residues like Tyrosine-76 in the enzyme's active site.[8] Our scaffold provides a unique substitution pattern that could be explored for inhibiting DNase I or other enzymes, such as kinases or proteases, where the pyridine ring can act as a hinge-binding motif.

Caption: Logical relationship between the core scaffold and its potential applications.

Experimental Protocol: Representative SNAr Coupling

To illustrate the practical utility of the 2-chloro-5-methylpyridine core (a likely precursor to our target scaffold), the following protocol outlines a general procedure for its reaction with a generic nitrogen nucleophile. This is a foundational step for library development.

Objective: To synthesize a 2-amino-substituted-5-methylpyridine derivative from 2-chloro-5-methylpyridine.

Materials:

-

2-chloro-5-methylpyridine (1.0 eq)

-

Desired amine nucleophile (R-NH₂) (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, oven-baked flask, add the palladium catalyst, ligand, and base under an inert atmosphere.

-

Add the 2-chloro-5-methylpyridine and the amine nucleophile to the flask.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-substituted pyridine.

Self-Validation: The success of the protocol is validated by standard analytical techniques. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will verify the displacement of the chlorine atom and the formation of the new C-N bond.

Conclusion and Future Directions

While 2-Chloro-5-methyl-4-(methylthio)pyridine is not yet a widely commercialized building block, a thorough analysis of its structure suggests significant untapped potential. Its 2-chloro group provides a reliable handle for synthetic diversification, while the methyl and methylthio substituents offer avenues for fine-tuning the electronic and pharmacokinetic properties of its derivatives. By drawing parallels with established bioactive molecules, we can confidently predict its utility in generating novel candidates for anticancer, antimicrobial, and enzyme-inhibitory research. Future work should focus on optimizing a scalable synthesis for this scaffold and exploring its reactivity in high-throughput library generation to unlock its full potential in drug discovery.

References

-

Dissertation. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. Available from: [Link]

- Google Patents. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.

-

Shtilerman, E., et al. New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells. PMC. Available from: [Link]

-

Huang Guorong. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace. Available from: [Link]

-

PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available from: [Link]

-

Pimpale, M. J., et al. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available from: [Link]

-

Żołnowska, B., et al. Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. MDPI. Available from: [Link]

-

Pimpale, M. J., et al. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Available from: [Link]

-

Sciforum. Synthesis of new N-substituted N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with anticancer activity. Available from: [Link]

-

Żołnowska, B., et al. N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. PubMed. Available from: [Link]

-

Al-Masoudi, N. A. L., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

-

Funke, C., et al. 2-Chloro-5-(chloromethyl)pyridine. PMC. Available from: [Link]

-

Rahman, M., et al. Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Royal Society Open Science. Available from: [Link]

-

Nikolova, S., et al. Chloro-substituted pyridine squaramates as new DNase I inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 6. Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity [mdpi.com]

- 7. New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ddg-pharmfac.net [ddg-pharmfac.net]

Application Note: In Vitro Profiling of 2-Chloro-5-methyl-4-(methylthio)pyridine Derivatives

Introduction & Chemical Biology Context

The scaffold 2-Chloro-5-methyl-4-(methylthio)pyridine represents a privileged structure in modern medicinal chemistry, particularly for the development of type I and type II kinase inhibitors. Its utility stems from two distinct chemical features:[1][2]

-

The 2-Chloro Position: A highly reactive electrophile suitable for nucleophilic aromatic substitution (

) or Buchwald-Hartwig cross-coupling, allowing for the rapid attachment of "hinge-binding" motifs essential for kinase affinity. -

The 4-Methylthio (-SMe) Group: A versatile handle that serves dual roles. It can act as a hydrophobic contact within the ATP-binding pocket, or be oxidized to a sulfoxide/sulfone to serve as a leaving group for late-stage diversification.

However, the pyridine-thioether motif introduces specific liabilities that must be addressed early in the screening funnel. Pyridines are notorious for coordinating with the heme iron of Cytochrome P450 enzymes (causing drug-drug interactions), and the methylthio group is a metabolic "soft spot" prone to rapid S-oxidation.

This guide outlines a targeted in vitro assay cascade designed to maximize the potency of this scaffold while de-risking its metabolic liabilities.

Experimental Workflow

The following diagram illustrates the critical path from scaffold derivatization to lead selection, highlighting the decision gates for this specific chemical class.

Figure 1: Screening funnel prioritizing kinase affinity followed immediately by liability de-risking (CYP inhibition and S-oxidation).

Primary Potency Assay: TR-FRET Kinase Binding